molecular formula C11H15NO2 B2630217 N-(3-Methoxybenzyl)oxetan-3-amine CAS No. 1343583-25-4

N-(3-Methoxybenzyl)oxetan-3-amine

Cat. No.: B2630217
CAS No.: 1343583-25-4
M. Wt: 193.246
InChI Key: DUSACLYQDYZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Methoxybenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .


Synthesis Analysis

The synthesis of oxetane derivatives like “this compound” often involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this compound, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15NO2 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, N-aryl oxetan-3-amines can undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .

Scientific Research Applications

Synthesis and Ligand Properties

N-(3-Methoxybenzyl)oxetan-3-amine and its derivatives have been studied in the context of their synthesis and their potential as ligands in various chemical reactions. For instance, bulky ortho 3-methoxy groups on N4O3 amine phenol ligands have been shown to produce six-coordinate bis(ligand)lanthanide complex cations, highlighting the utility of such structures in coordination chemistry. These ligands, derived from the KBH4 reduction product of Schiff bases, showcase the versatility of N-(3-Methoxybenzyl) derivatives in synthesizing complex metal ions (Shuang Liu, Li Yang, S. Rettig, C. Orvig, 1993).

Analytical Characterization

In addition to their use in synthesis, derivatives of this compound have been subjects of analytical characterization to understand their chemical properties better. For example, analytical studies have been conducted on ortho-methoxybenzylated amphetamine-type designer drugs, where N-(ortho-methoxybenzyl)amines were identified and characterized using mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. This work provides a foundation for identifying and understanding the properties of these compounds within a forensic and pharmaceutical context (F. Westphal, U. Girreser, Delia Waldmüller, 2016).

Organic Chemistry Applications

This compound derivatives have also been explored in organic chemistry, particularly in the development of synthetic methodologies. For instance, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide through a reductive amination process exemplifies the practical applications of these compounds in organic synthesis. The procedure demonstrates the compounds' utility in constructing complex organic molecules, which could be of interest in pharmaceutical synthesis and material science (K. M. Touchette, 2006).

Chemical Reactivity and Modification

The chemical reactivity of this compound derivatives, such as their oxidative deprotection or modification, is another area of research focus. Studies have shown that treating these compounds with specific reagents can lead to the removal of protective groups or the introduction of new functional groups, thereby altering the compound's properties for further chemical applications. Such transformations are crucial for the development of synthetic strategies in organic chemistry and drug development (Robert M. Williams, E. Kwast, 1989).

Mechanism of Action

The mechanism of action of “N-(3-Methoxybenzyl)oxetan-3-amine” in chemical reactions often involves the formation of an oxetane ring from an epoxide, which requires a certain amount of activation energy . This process is sensitive to epoxide substitution .

Future Directions

The future directions in the research and application of “N-(3-Methoxybenzyl)oxetan-3-amine” could involve its use as a precursor for the synthesis of other chemical compounds. For instance, it can serve as a valuable starting material for the synthesis of 7–8 membered heterocycles .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-4-2-3-9(5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSACLYQDYZAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.